molecular formula C14H15BrO2S B2476443 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone CAS No. 314769-58-9

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone

Cat. No. B2476443
CAS RN: 314769-58-9
M. Wt: 327.24
InChI Key: RDHYEJFFAJGIHF-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes that are involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone exhibits anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In addition, it has been reported to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is also potential for the use of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone in the development of new organic electronic devices.

Synthesis Methods

The synthesis of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone involves the reaction of 4-bromothiophenol with 2,3-dimethylcyclohex-2-enone in the presence of a base catalyst. The reaction proceeds via thiol-ene click chemistry and yields the desired product in good yield and purity.

Scientific Research Applications

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in organic electronic devices.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYEJFFAJGIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone

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